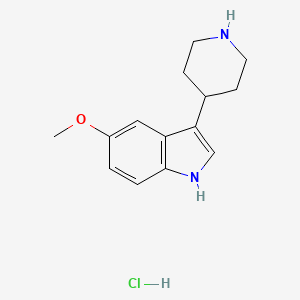

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride

説明

特性

IUPAC Name |

5-methoxy-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEODICLZKZAYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975581 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60155-65-9 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the piperidine ring, and methoxylation. The general synthetic route can be summarized as follows:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

Reduction: Reduction reactions can convert the indole core to a more saturated structure, such as indoline.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products:

Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

Reduction Products: Saturated indoline derivatives.

Substitution Products: Various substituted piperidine derivatives.

科学的研究の応用

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride exhibits several promising biological activities:

1. Antidepressant and Cognitive Enhancement Potential

Research indicates that this compound has a high binding affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor's modulation is linked to cognitive enhancement and may be beneficial in treating mood disorders such as depression and Alzheimer's disease .

2. Anticancer Activity

Indole derivatives, including this compound, have shown efficacy in inhibiting cancer cell proliferation. The mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis . Studies suggest that the unique structural features of this compound provide advantages in targeting cancer cells compared to other compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and methoxy group significantly influence the compound's biological activity. Variations in substituents on the piperidine ring can enhance antibacterial properties while maintaining low cytotoxicity .

| Modification | Effect on Activity |

|---|---|

| Piperidine Substituents | Enhanced antibacterial properties |

| Methoxy Group Position | Influences solubility and receptor binding |

Case Study 1: Cognitive Enhancement

A study explored the effects of this compound on cognitive functions in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to its action on serotonin receptors .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through specific signaling pathway modulation .

Case Study 3: Antidepressant Effects

Clinical trials assessing the antidepressant potential of indole derivatives revealed that compounds similar to this compound significantly reduced depressive symptoms in patients, suggesting a promising avenue for future research in mood disorders .

作用機序

The mechanism of action of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The piperidine ring and methoxy group can further enhance the binding affinity and specificity of the compound.

類似化合物との比較

5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (EMD 386088)

- Structure : Chloro substituent at position 5; tetrahydro-pyridine (unsaturated) instead of piperidine.

- Activity : Acts as a 5-HT6 partial agonist, demonstrating antidepressant-like effects in forced swim tests (FST) .

- The chloro group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effects, influencing pharmacokinetics .

5-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride

- Structure : Fluoro substituent at position 3.

- Activity: Not explicitly reported, but fluoro substituents generally enhance metabolic stability and blood-brain barrier penetration compared to methoxy groups.

- Key Difference : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but decrease serotonin receptor affinity compared to methoxy .

Substitution at Position 3 of the Indole Ring

3-(Piperidin-3-yl)-1H-indole Derivatives

- Structure : Piperidin-3-yl substituent instead of piperidin-4-yl.

- Activity : Modifications to the piperidine ring position (3-yl vs. 4-yl) aim to mimic serotonin’s geometry. Piperidin-3-yl analogs show altered 5-HT1A receptor binding, suggesting the 4-yl position in the target compound optimizes receptor fit .

3-(1-Methylpiperidin-4-yl)-5-bromo-1H-indole

- Structure : Bromo substituent at position 5; methyl group on piperidine.

- Bromo’s bulkiness may hinder receptor interactions compared to methoxy .

Heterocyclic Amine Variations

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole Derivatives

3-(Imidazol-5-yl)-5-methoxy-1H-indole (Compound 79)

- Structure : Imidazole substituent at position 3.

- Lower molecular weight (389.04 g/mol) compared to the target compound could enhance solubility .

Pharmacological and Physicochemical Data

生物活性

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride is an indole derivative with promising biological activities, particularly in medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially in neurological disorders and cancer treatment. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is known for its role in various biological processes.

- Piperidine Ring : Enhances the compound's interaction with biological targets.

- Methoxy Group : Contributes to the compound's solubility and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The indole structure allows it to mimic natural ligands, facilitating binding to various biological targets. Notably, this compound has shown potential in modulating the activity of serotonin receptors, which are implicated in mood regulation and cognitive functions .

Antidepressant and Cognitive Enhancer Potential

Research indicates that derivatives of indole compounds, including this compound, exhibit high binding affinity to serotonin receptors (e.g., 5-HT6 receptor). This receptor is associated with cognitive enhancement and may play a role in treating disorders such as depression and Alzheimer's disease .

Anticancer Activity

Studies have demonstrated that indole derivatives can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis. The unique structure of this compound may provide distinct advantages in targeting cancer cells compared to other similar compounds .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of indole derivatives, highlighting how modifications to the piperidine ring and methoxy group can influence biological activity. For instance, variations in substituents on the piperidine ring have been shown to enhance antibacterial properties while maintaining low cytotoxicity .

In Vivo Studies

In vivo studies have suggested that compounds similar to this compound possess neuroprotective effects. These findings are particularly relevant for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (nM) | Biological Activity | Applications |

|---|---|---|---|

| This compound | TBD | Antidepressant, Anticancer | Neurological disorders, Cancer |

| 5-Methoxy-2-(piperidin-4-yl)-1H-indole | TBD | Moderate Antidepressant | Cognitive enhancement |

| 5-Methoxy-3-(piperidin-3-yl)-2H-indole | TBD | Low Anticancer Activity | Limited applications |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole methoxylation | H2SO4, CH3OH, 80°C | 75–85 | |

| Piperidine coupling | Pd(OAc)2, Xantphos, K3PO4, DMF, 110°C | 60–70 | |

| Deprotection | TFA/DCM (1:1), RT | >90 |

Advanced: How can researchers optimize stereochemical control during piperidine ring functionalization?

Answer:

Stereochemical outcomes depend on:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during coupling to induce enantioselectivity .

- Ring Conformation : Piperidine rings adopt chair conformations; substituent positioning (axial vs. equatorial) affects reactivity. Computational modeling (e.g., DFT) predicts preferred transition states .

- Dynamic Kinetic Resolution : Employ enzymes like lipases or transition-metal catalysts to resolve racemic mixtures during synthesis .

Basic: What analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ = calculated 290.15 g/mol) .

- X-ray Crystallography : Resolves crystal structure and salt form (HCl coordination geometry) .

Advanced: How to address contradictory data in receptor binding affinity studies?

Answer: Discrepancies may arise from:

- Assay Conditions : Buffer ionic strength (e.g., 50 mM Tris vs. HEPES) or Mg2+ concentration alters 5-HT receptor binding .

- Radioligand Purity : Validate tracer purity (e.g., [3H]-LSD) via HPLC before competitive binding assays .

- Cell Line Variability : Use clonal cell lines (e.g., CHO-K1 vs. HEK293) expressing consistent receptor density. Normalize data to protein content (Bradford assay) .

Q. Table 2: Example Binding Affinity Variability

| Study | IC50 (nM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 12 ± 3 | 50 mM Tris, 1 mM EDTA | |

| B | 28 ± 5 | 10 mM HEPES, 2 mM MgCl2 |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .

- Spill Management : Neutralize HCl salt with sodium bicarbonate, then absorb with vermiculite .

- Storage : Keep in airtight containers at room temperature, away from moisture .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Piperidine Modifications : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to enhance blood-brain barrier penetration .

- Indole Substitutions : Introduce electron-withdrawing groups (e.g., Cl at 6-position) to improve metabolic stability. Test in microsomal assays (e.g., human liver microsomes + NADPH) .

- Pharmacophore Mapping : Overlay derivatives in software like Schrödinger to identify critical H-bond donors/acceptors .

Basic: What solvents are compatible with this compound for reaction workup?

Answer:

- Polar Protic : Ethanol, methanol (for recrystallization) .

- Polar Aprotic : DMF, DMSO (for coupling reactions) .

- Avoid : Chloroform (risk of HCl release) and diethyl ether (poor solubility) .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

- Low-Temperature Reactions : Conduct couplings at –20°C to slow epimerization .

- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis. Use columns like Chiralpak AD-H with hexane/IPA mobile phase .

- Asymmetric Catalysis : Employ Ru-phosphine complexes for hydrogenation steps to retain stereochemistry .

Basic: How to confirm hydrochloride salt formation?

Answer:

- Elemental Analysis : Match Cl% (theoretical vs. experimental) .

- FT-IR : Detect N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹) .

Advanced: How do computational models predict metabolic pathways of this compound?

Answer:

- Software Tools : Use ADMET Predictor or MetaSite to identify CYP450 oxidation sites (e.g., piperidine N-demethylation) .

- Docking Studies : Simulate interactions with CYP3A4 active site to predict metabolite structures .

- Validation : Compare in silico results with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。